molecular formula C9H6F3N3OS B14891263 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14891263
M. Wt: 261.23 g/mol
InChI Key: VTIDHHIDNDYXQR-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the trifluoromethyl group enhances its chemical stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is its unique combination of the thieno[2,3-b]pyridine core and the trifluoromethyl group. This combination enhances its chemical stability, bioavailability, and potential therapeutic efficacy, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H6F3N3OS

Molecular Weight

261.23 g/mol

IUPAC Name

3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N3OS/c10-9(11,12)4-2-1-3-5(13)6(7(14)16)17-8(3)15-4/h1-2H,13H2,(H2,14,16)

InChI Key

VTIDHHIDNDYXQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F

Origin of Product

United States

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